6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione
Overview
Description
The compound 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is a fluorinated β-diketone that has been utilized in the synthesis of metal-organic frameworks and as a precursor in the metalorganic chemical vapour deposition (MOCVD) process for creating lead-containing films. The presence of fluorine atoms in the compound is likely to influence its reactivity and physical properties, making it a compound of interest in materials science and coordination chemistry.
Synthesis Analysis
The synthesis of related fluorinated β-diketones has been reported, such as the preparation of bis-2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dionatolead (II), which is an important compound in the MOCVD of lead-containing films . Although the exact synthesis of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is not detailed in the provided papers, it can be inferred that similar synthetic routes may be employed, involving the introduction of fluorine atoms into the β-diketone framework.
Molecular Structure Analysis
The molecular structure of compounds closely related to 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione has been elucidated using X-ray crystallography. For instance, the structure of bis-2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dionatolead (II) features unusual dimers where seven-coordinate lead units are bridged by the fluorine atoms of the ligand . This suggests that the heptafluorinated β-diketone could also exhibit unique structural characteristics due to the presence of multiple fluorine atoms.
Chemical Reactions Analysis
The reactivity of fluorinated β-diketones can be quite distinct from their non-fluorinated counterparts. The provided papers do not offer specific reactions for 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, but the related compound mentioned in paper is used as a precursor for materials deposition, indicating that it can undergo chemical reactions pertinent to film formation. Additionally, fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing effect of fluorine, which could affect the acidity of the diketone and its coordination behavior with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione can be anticipated based on the properties of similar fluorinated compounds. The introduction of fluorine atoms typically increases the compound's stability and alters its electronic properties. For example, the related compound bis-2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dionatolead (II) forms part of a dimeric structure, which could be attributed to the influence of fluorine atoms in the coordination environment . The fluorine atoms could also affect the solubility, boiling point, and melting point of the compound, as well as its reactivity in various chemical reactions.
Scientific Research Applications
It serves as a sensitive probe for π-electron delocalization in aromatic and olefinic aldehydes and ketones, aiding in the assignment of 13C-NMR signals in complex, unsaturated molecules (Abraham et al., 1982).
The compound is involved in the study of retention behavior of various metal derivatives in gas chromatographic columns, providing insights into chemical effects due to the nature of the support, ligand, and metal ion (Dilli & Patsalides, 1979).
Its application extends to the preparation of metal chelates for studying volatility, thermal, and chemical stability. This includes examination through differential thermal and thermogravimetric analysis in different atmospheres (Dilli & Patsalides, 1976).
The compound is used in near-infrared luminescence sensing of biological substrates like glutamic acid and aspartic acid, indicating potential analytical applications in proteomics and related fields (Tsukube et al., 2009).
It plays a role in the metalorganic chemical vapor deposition (MOCVD) of lead-containing films, where understanding its structural properties aids in comprehending its behavior in material deposition (Malik et al., 1999).
The compound is used in analyzing MOCVD grown CeO2 films, where its presence as a precursor aids in understanding the conversion of organo-related fluorine species under XPS technique (Chadwick et al., 1996).
Its utility extends to gas and liquid chromatographic separations of transition metals, contributing to the development of stable and characterizable metal chelates (Wenclawiak et al., 1985).
The compound acts as a synthetic ionophore for Ca2+, showing potential in biological systems such as stimulating Ca2+-dependent activities in human red blood cells and rat peritoneal mast cells (Gomperts et al., 2005).
It is used in synthesizing adducts of fluorinated rare earth element β-diketonates with triphenylphosphine oxide, providing insights into the fragmentation paths and behavior of these complexes under electron impact (Lozinskii et al., 1990).
The compound is utilized in calorimetric titration and hydrogen-1 nuclear magnetic resonance studies of adduct formation, contributing to a better understanding of the interactions in metal-organic complexes (Graddon et al., 1981).
Safety And Hazards
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is “Warning” and the hazard statement is H226 . The flash point is 101°F .
properties
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZLBOJCWQLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066215 | |
Record name | (Heptafluorobutanoyl)pivaloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione | |
CAS RN |
17587-22-3 | |
Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17587-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017587223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Heptafluorobutanoyl)pivaloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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